molecular formula C5H5FN2O2S B13509953 3-Methylpyrazine-2-sulfonyl fluoride

3-Methylpyrazine-2-sulfonyl fluoride

Cat. No.: B13509953
M. Wt: 176.17 g/mol
InChI Key: QACKRKUNNITYPH-UHFFFAOYSA-N
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Description

3-Methylpyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S It is a member of the sulfonyl fluoride family, which is known for its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrazine-2-sulfonyl fluoride typically involves the reaction of 3-methylpyrazine with sulfonyl fluoride reagents. One common method includes the use of pyrylium tetrafluoroborate as a catalyst in an anhydrous acetonitrile solvent. The reaction is carried out at elevated temperatures, around 60°C, and involves the use of magnesium chloride and potassium fluoride as reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often in the presence of a base to facilitate the nucleophilic attack on the sulfonyl fluoride group .

Major Products Formed

The major products formed from reactions with this compound are sulfonylated derivatives, which can be further functionalized for various applications in chemical synthesis and drug development .

Scientific Research Applications

3-Methylpyrazine-2-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyrazine-2-sulfonyl fluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group can covalently modify nucleophilic residues in proteins, such as serine, threonine, lysine, and cysteine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpyrazine-2-sulfonyl fluoride is unique due to its specific structure, which combines the pyrazine ring with the sulfonyl fluoride group. This combination imparts distinct chemical properties, such as enhanced stability and selective reactivity, making it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C5H5FN2O2S

Molecular Weight

176.17 g/mol

IUPAC Name

3-methylpyrazine-2-sulfonyl fluoride

InChI

InChI=1S/C5H5FN2O2S/c1-4-5(11(6,9)10)8-3-2-7-4/h2-3H,1H3

InChI Key

QACKRKUNNITYPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1S(=O)(=O)F

Origin of Product

United States

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